

# Application Notes and Protocols for Lactose Permease Activity Assays

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## Compound of Interest

Compound Name: *lactose*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Lactose** permease (LacY) of *Escherichia coli* is a paradigm for membrane transport proteins, specifically belonging to the Major Facilitator Superfamily (MFS). It functions as a symporter, coupling the transport of a galactoside (like **lactose**) with a proton (H<sup>+</sup>) down an electrochemical gradient.<sup>[1][2][3]</sup> The study of LacY's activity is crucial for understanding membrane transport mechanisms, protein structure-function relationships, and for applications in synthetic biology and drug development. This document provides detailed protocols for various assays used to measure the activity of **lactose** permease.

## Colorimetric and Fluorometric Assays

These assays are indirect methods that typically measure the activity of a downstream enzyme,  $\beta$ -galactosidase (LacZ), whose substrate is transported into the cell by LacY. The rate of product formation is proportional to the permease activity when transport is the rate-limiting step. Commercial kits are also available for the direct measurement of **lactose**, which can be adapted to assess permease activity by measuring **lactose** depletion from the medium or uptake into cells or vesicles.<sup>[4][5][6]</sup>

## ONPG-Based Whole-Cell Colorimetric Assay

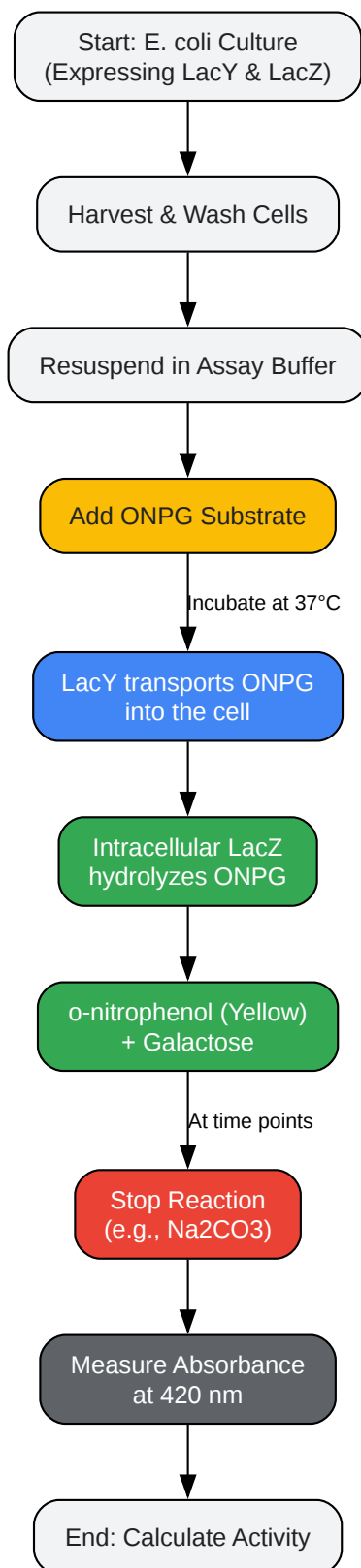
This is the most common method, utilizing the chromogenic substrate o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG). ONPG is transported by LacY and then hydrolyzed by the

intracellular  $\beta$ -galactosidase to produce **galactose** and o-nitrophenol, which is yellow and can be quantified by measuring absorbance at 420 nm.[7][8]

#### Experimental Protocol:

- **Cell Culture:** Grow E. coli cells expressing the lac operon to the mid-logarithmic phase ( $OD_{600} \approx 0.4-0.6$ ) in a suitable medium. If using an inducible system, add the inducer (e.g., IPTG) and incubate for the desired period to ensure expression of LacY and LacZ.
- **Cell Preparation:** Harvest cells by centrifugation (e.g.,  $5000 \times g$  for 10 minutes at  $4^{\circ}C$ ). Wash the cell pellet twice with a suitable buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4) to remove residual media.
- **Permeabilization (Optional):** To make the assay independent of  $\beta$ -galactosidase activity and solely dependent on permease, cells can be permeabilized with toluene or chloroform/SDS to allow free entry of ONPG. This step is used for measuring  $\beta$ -galactosidase activity directly and serves as a control. For measuring permease activity, this step is omitted.
- **Assay Initiation:** Resuspend the washed cell pellet in assay buffer (e.g., 100 mM PBS) to a defined density (e.g.,  $OD_{600} = 0.5$ ). Pre-warm the cell suspension to the desired assay temperature (e.g.,  $37^{\circ}C$ ).[9]
- **Reaction:** To initiate the reaction, add ONPG solution to a final concentration of 2-5 mM.[7][8]
- **Incubation:** Incubate the reaction mixture at the chosen temperature (e.g.,  $37^{\circ}C$ ). Take aliquots at various time points.[9]
- **Reaction Termination:** Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate ( $Na_2CO_3$ ). This stops the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.[7]
- **Measurement:** Centrifuge the tubes to pellet the cells. Measure the absorbance of the supernatant at 420 nm using a spectrophotometer.
- **Calculation:** Calculate the  $\beta$ -galactosidase activity using the Miller equation, which normalizes the activity to cell density and reaction time. The activity of LacY can be inferred from the rate of color development.

## Workflow for ONPG-Based Assay

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Caption: Workflow of the whole-cell ONPG assay for **lactose** permease activity.

## Commercial Fluorometric Assay

This assay measures **lactose** concentration directly. In the context of a permease assay, it would be used to measure the uptake of **lactose** into cells or reconstituted proteoliposomes. The principle involves the hydrolysis of **lactose** to glucose and galactose. Glucose is then oxidized to produce hydrogen peroxide ( $H_2O_2$ ), which reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (Ex/Em = 535/590 nm).[\[6\]](#)[\[10\]](#)

Experimental Protocol (for Proteoliposomes):

- Proteoliposome Preparation: Prepare proteoliposomes with purified, reconstituted LacY as described in Section 3.1.
- Standard Curve: Prepare a **lactose** standard curve according to the kit manufacturer's instructions (e.g., 0 to 10 nmol/well).[\[10\]](#)
- Assay Initiation: Add a known concentration of **lactose** to the exterior of the proteoliposomes to initiate transport.
- Incubation: Incubate for various time points to allow **lactose** uptake.
- Separation: At each time point, separate the proteoliposomes from the external medium. This can be done by rapid filtration on a membrane filter (e.g., 0.22  $\mu m$ ) or by using a spin column.
- Lysis: Lyse the collected proteoliposomes to release the internalized **lactose**.
- Quantification: Use the commercial fluorometric kit to measure the amount of **lactose** in the lysate.
- Reaction Mix: Add the kit's reaction mix (containing lactase, glucose oxidase, HRP, and the fluorescent probe) to the standards and samples.
- Incubation: Incubate for 45-60 minutes at 37°C, protected from light.[\[6\]](#)

- Measurement: Read the fluorescence using a microplate reader at Ex/Em = 530-570/590-600 nm.[\[6\]](#)
- Calculation: Determine the concentration of internalized **lactose** from the standard curve and calculate the transport rate.

Data Summary Table: Colorimetric/Fluorometric Assays

Parameter	Assay Type	Substrate	Detection Method	Wavelength (nm)	Sensitivity	Reference
Activity	Whole-Cell	ONPG	Colorimetric	Absorbance @ 420	-	<a href="#">[7]</a>
Lactose Conc.	Commercial Kit	Lactose	Colorimetric	Absorbance @ 570	17 $\mu$ M - 2 mM	<a href="#">[5]</a> <a href="#">[11]</a>
Lactose Conc.	Commercial Kit	Lactose	Fluorometric	Ex/Em = 535/590	6 $\mu$ M - 100 $\mu$ M	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[11]</a>

## Radiochemical Assays

Radiochemical assays provide a direct and highly sensitive method to measure substrate binding and transport.

## Radiolabeled Lactose Uptake Assay

This protocol measures the accumulation of radiolabeled **lactose** (e.g., [ $^{14}$ C]-**lactose**) inside cells or proteoliposomes.

Experimental Protocol (for Proteoliposomes):

- Proteoliposome Preparation: Prepare proteoliposomes containing purified LacY.
- Assay Start: Dilute the proteoliposomes into a buffer containing a known concentration of [ $^{14}$ C]-**lactose** at 25°C.
- Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take an aliquot of the suspension.

- Uptake Termination: Terminate the uptake by diluting the aliquot into a large volume of ice-cold buffer and immediately filtering it through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  nitrocellulose filter.
- Washing: Wash the filter rapidly with ice-cold buffer to remove externally bound radioactivity.
- Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.
- Data Analysis: Plot the amount of **lactose** taken up (in nmol/mg protein) versus time to determine the initial rate of transport.

## NEM-Alkylation Protection Assay for Substrate Binding

This assay measures substrate binding by assessing the ability of a ligand to protect a specific cysteine residue (e.g., Cys-148) from alkylation by [ $^{14}\text{C}$ ]-N-ethylmaleimide ([ $^{14}\text{C}$ ]-NEM). Binding of the substrate induces a conformational change that reduces the accessibility of the cysteine residue to NEM.[\[2\]](#)[\[3\]](#)

### Experimental Protocol:

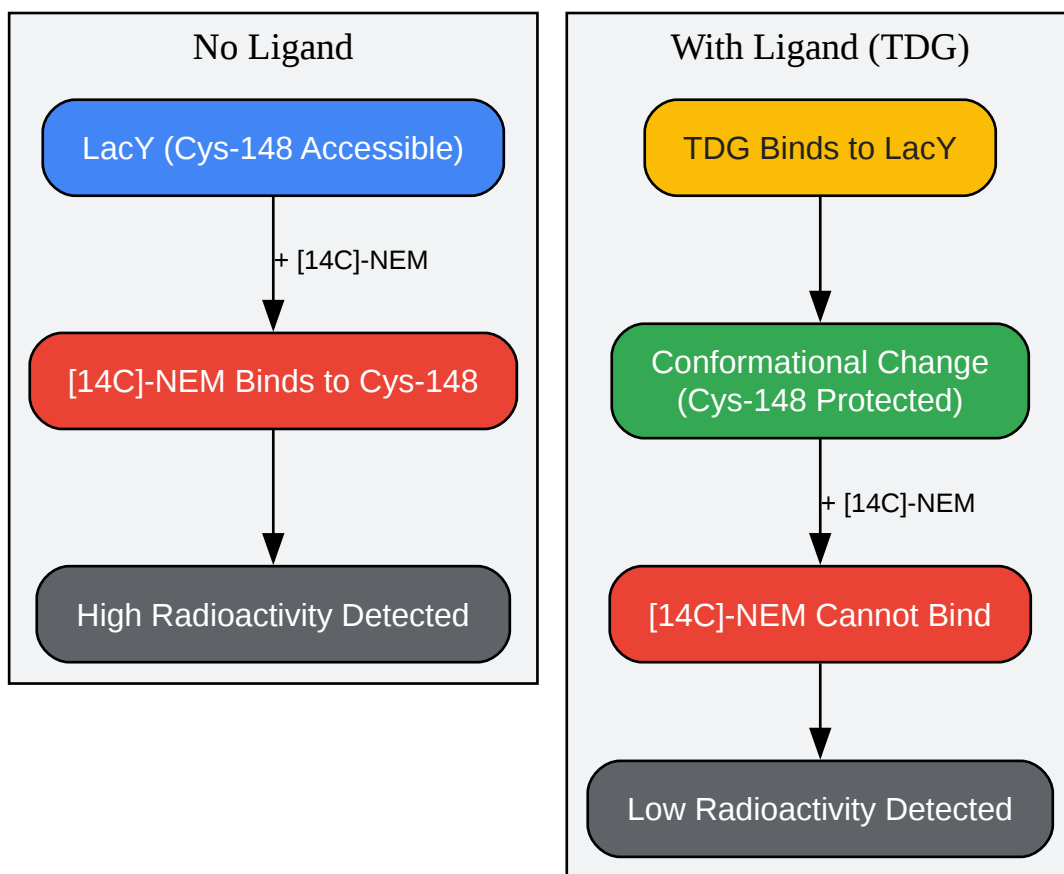
- Cell/Vesicle Preparation: Use right-side-out membrane vesicles prepared from E. coli expressing a single-cysteine LacY mutant (e.g., C148).
- Pre-incubation: Incubate the membrane vesicles in a buffer (e.g., 100 mM potassium phosphate, pH 7.5) at 25°C in the presence and absence of various concentrations of a non-transportable substrate analog, such as  $\beta$ ,D-galactopyranosyl 1-thio- $\beta$ ,D-galactopyranoside (TDG).
- Labeling Reaction: Initiate the labeling reaction by adding [ $^{14}\text{C}$ ]-NEM to a final concentration of 0.5 mM.[\[2\]](#)[\[3\]](#)
- Incubation: Incubate for a defined period (e.g., 5 minutes at 25°C).[\[3\]](#)
- Quenching: Stop the reaction by adding a quenching agent, such as  $\beta$ -mercaptoethanol.
- Protein Separation: Separate the proteins using SDS-PAGE.

- Quantification: Excise the band corresponding to LacY, and determine the amount of incorporated radioactivity by scintillation counting.
- Data Analysis: Plot the percentage of [ $^{14}\text{C}$ ]-NEM labeling against the TDG concentration. The concentration of TDG that gives 50% protection corresponds to the dissociation constant ( $K_D$ ).

Data Summary Table: Radiochemical Assays

Parameter	Assay Type	Ligand	Principle	Key Finding	Reference
$K_D$	NEM Protection	TDG	Protection of Cys-148 from alkylation	$K_D \approx 27 \mu\text{M}$ (at pH 5.5)	<a href="#">[2]</a>
$K_M$ (external)	Lactose Exchange	Lactose	Biphasic kinetics in proteoliposomes	Apparent $K_M \approx 6 \text{ mM}$ (facilitated influx)	<a href="#">[12]</a>

## Principle of NEM-Alkylation Protection Assay



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Caption: Ligand binding protects Cys-148 from NEM, reducing radioactive signal.

## Assays in Reconstituted Systems

Studying LacY in proteoliposomes (artificial lipid vesicles) allows for the investigation of transport kinetics in a defined system, free from other cellular components.<sup>[1][12]</sup>

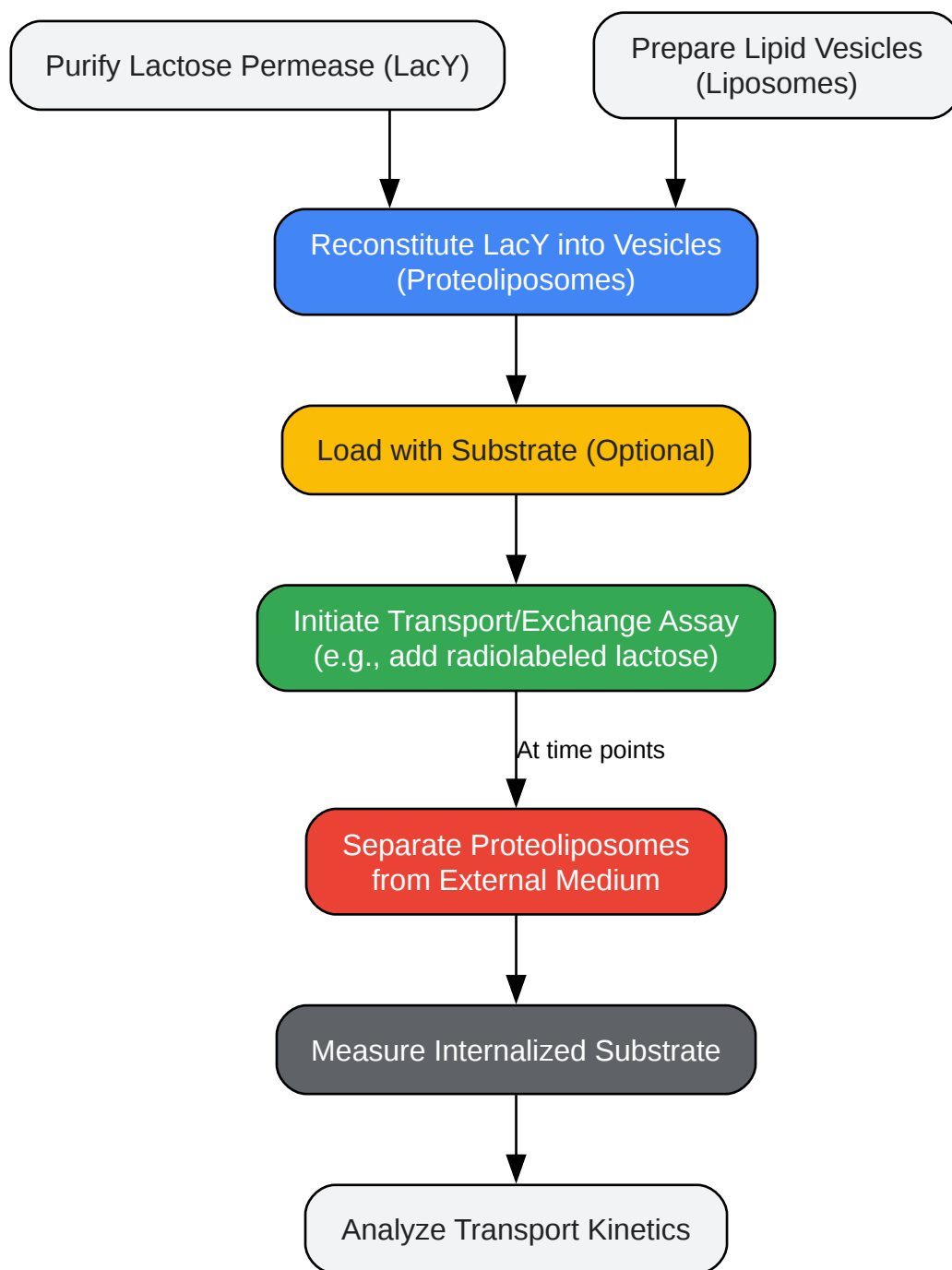
Experimental Protocol: **Lactose** Exchange in Proteoliposomes

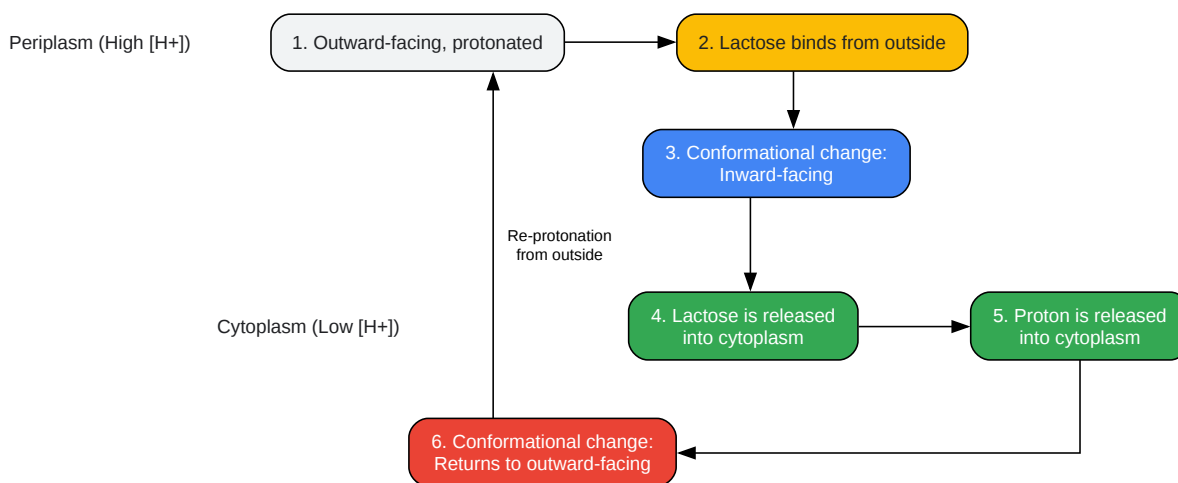
- **LacY Purification & Reconstitution:** Purify LacY using affinity chromatography. Reconstitute the purified protein into pre-formed proteoliposomes made of *E. coli* phospholipids via detergent dialysis or dilution.
- **Loading:** Load the proteoliposomes with a known concentration of non-radioactive **lactose**.



- **Exchange Reaction:** Initiate the exchange by diluting the **lactose**-loaded proteoliposomes into a buffer containing [ $^{14}\text{C}$ ]-**lactose** at a different concentration. The assay is typically run at a low pH to prevent equilibration of the substrate pools.[\[12\]](#)
- **Termination and Measurement:** Terminate the reaction and measure internalized radioactivity at various time points as described in the radiolabeled uptake assay (Section 2.1).
- **Kinetic Analysis:** Analyze the data to determine kinetic parameters. The exchange process can reveal multiple kinetic pathways and affinity constants for substrate binding at the internal and external faces of the permease.[\[12\]](#)

#### Workflow for Proteoliposome-Based Assays





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